1-(4-broMo-2,5-diMethoxyphenyl)ethanone

Catalog No.
S733736
CAS No.
90841-64-8
M.F
C10H11BrO3
M. Wt
259.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-broMo-2,5-diMethoxyphenyl)ethanone

CAS Number

90841-64-8

Product Name

1-(4-broMo-2,5-diMethoxyphenyl)ethanone

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)ethanone

Molecular Formula

C10H11BrO3

Molecular Weight

259.1 g/mol

InChI

InChI=1S/C10H11BrO3/c1-6(12)7-4-10(14-3)8(11)5-9(7)13-2/h4-5H,1-3H3

InChI Key

PXIBOMTVNQIFET-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1OC)Br)OC

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OC)Br)OC

    2-Amino-1-(4-iodo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-I)

      Results or Outcomes:

1-(4-Bromo-2,5-dimethoxyphenyl)ethanone is a chemical compound characterized by its unique structure, which includes a bromine atom and two methoxy groups attached to a phenyl ring. The molecular formula is C10H11BrO3, and it has a molecular weight of 259.10 g/mol. This compound belongs to a class of substances known for their psychoactive properties and is often studied for its potential applications in pharmacology and medicinal chemistry.

There is no documented information available on the specific mechanism of action of 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone.

As with any unknown compound, it is advisable to handle 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone with caution due to the lack of specific safety data. Here are some general safety considerations:

  • Bromo substituent: Organic bromides can irritate the skin, eyes, and respiratory system.
  • Potential unknown hazards: The full range of potential hazards associated with this compound is unknown and should be treated with appropriate caution.
, primarily involving electrophilic aromatic substitution due to the presence of the bromine atom. Common reactions include:

  • Nucleophilic Substitution: The bromine can be replaced by nucleophiles such as amines or alcohols.
  • Reduction: The ketone group can undergo reduction to form secondary alcohols.
  • Oxidation: The compound can also be oxidized to yield different derivatives depending on the reaction conditions .

This compound has been investigated for its biological activity, particularly as a new psychoactive substance. It has shown potential effects on serotonin receptors, which may contribute to its psychoactive properties. Studies indicate that similar compounds can exhibit hallucinogenic effects, making them of interest for both therapeutic and recreational use .

Several methods exist for synthesizing 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone:

  • Bromination of 2,5-Dimethoxyacetophenone: This involves treating 2,5-dimethoxyacetophenone with bromine in an appropriate solvent under controlled conditions.
  • Acylation Reactions: The compound can be synthesized through Friedel-Crafts acylation using acetic anhydride and a suitable catalyst.
  • Reduction of Precursors: Starting from 1-(4-Bromo-2,5-dimethoxyphenyl)ethanol, oxidation can yield the desired ketone .

1-(4-Bromo-2,5-dimethoxyphenyl)ethanone has several applications:

  • Research in Psychoactive Substances: It is studied for its effects on the central nervous system.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic uses in treating mental health disorders.
  • Chemical Intermediates: It serves as a precursor in the synthesis of other complex organic molecules .

Interaction studies have focused on how 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone interacts with various biological targets:

  • Serotonin Receptors: Research indicates that this compound may interact with serotonin receptors, influencing mood and perception.
  • Enzyme Inhibition: Some studies suggest it may inhibit certain enzymes involved in metabolic pathways, impacting drug metabolism and efficacy .

Several compounds share structural similarities with 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
1-(2-Bromo-4,5-dimethoxyphenyl)ethanoneBromine at different positionPotentially different biological effects
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)Contains an amino groupPsychoactive properties
1-(4-Methylthio-2,5-dimethoxyphenyl)ethanoneContains a methylthio groupDifferent receptor interaction profile

These compounds are distinguished by their substituents and how these affect their chemical behavior and biological activity.

1-(4-Bromo-2,5-dimethoxyphenyl)ethanone belongs to the chemical class of substituted acetophenones, specifically categorized as a halogenated aromatic ketone with methoxy ether functionalities. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the official name being 1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one. Alternative nomenclature systems recognize this compound under several designations, including 4'-bromo-2',5'-dimethoxyacetophenone and 2,5-dimethoxy-4-bromoacetophenone.

The molecular formula C₁₀H₁₁BrO₃ indicates the presence of ten carbon atoms, eleven hydrogen atoms, one bromine atom, and three oxygen atoms. The molecular weight is precisely calculated as 259.1 grams per mole, with the Chemical Abstracts Service registry number 90841-64-8 providing unique identification in chemical databases. The compound's structural representation follows the Simplified Molecular-Input Line-Entry System notation: COC1=CC(Br)=C(OC)C=C1C(C)=O, clearly delineating the substitution pattern on the aromatic ring.

The systematic classification places this compound within the broader category of acetophenone derivatives, which are recognized as important structural motifs in natural products and synthetic pharmaceuticals. The specific substitution pattern, featuring bromine at the para position relative to the ketone functionality and methoxy groups at the ortho and meta positions, creates a unique electronic environment that distinguishes it from other acetophenone derivatives.

Historical Context in Synthetic Organic Chemistry

The development of brominated acetophenone derivatives emerged from early investigations into electrophilic aromatic substitution reactions during the mid-20th century. Historical synthesis methodologies for compounds similar to 1-(4-bromo-2,5-dimethoxyphenyl)ethanone were first documented in the synthesis of related dimethoxybenzaldehyde derivatives, where bromination reactions were employed to introduce halogen substituents into aromatic systems.

Early synthetic approaches to brominated acetophenones typically involved the direct bromination of parent acetophenone compounds using molecular bromine in acidic media. The development of more sophisticated bromination protocols, including the use of polymer-supported pyridinium bromide perbromide in chloroform at room temperature, represented significant advances in synthetic methodology. These methodological improvements addressed challenges related to regioselectivity and reaction control that plagued earlier synthetic attempts.

The historical significance of this compound class extends to their role as intermediates in the synthesis of bioactive molecules. Research conducted in the latter half of the twentieth century demonstrated that brominated acetophenones could serve as versatile synthetic precursors for more complex pharmaceutical targets. The recognition of their utility in organic synthesis led to increased interest in developing efficient preparation methods and understanding their reactivity patterns.

Documentation from synthetic organic chemistry literature indicates that compounds related to 1-(4-bromo-2,5-dimethoxyphenyl)ethanone have been utilized in various synthetic transformations, including nucleophilic substitution reactions and reductive amination procedures. These historical applications established the foundation for contemporary pharmaceutical applications and synthetic methodologies.

Isomeric Variations and Related Compounds

The structural framework of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone gives rise to several isomeric variations and closely related compounds that exhibit distinct chemical and biological properties. The primary structural variations include positional isomers where the bromine substituent occupies different positions on the aromatic ring, as well as compounds with alternative substitution patterns involving the methoxy groups.

A significant related compound is 2-bromo-2',5'-dimethoxyacetophenone, which differs in the position of bromine substitution. This positional isomer, with the molecular formula C₁₀H₁₁BrO₃ and Chemical Abstracts Service number 1204-21-3, demonstrates how subtle structural modifications can influence synthetic utility and reactivity patterns. The preparation of this isomer typically involves bromination of 2,5-dimethoxyacetophenone using specialized brominating reagents under controlled conditions.

Another important structural variant is the corresponding benzaldehyde derivative, 4-bromo-2,5-dimethoxybenzaldehyde, which shares the same substitution pattern but features an aldehyde functional group instead of the ketone. This aldehyde analog, with Chemical Abstracts Service number 31558-41-5 and molecular formula C₉H₉BrO₃, serves as a pharmaceutical intermediate and demonstrates the versatility of the bromo-dimethoxy substitution pattern.

The family of related compounds extends to include various phenethylamine derivatives, such as 4-bromo-2,5-dimethoxyphenethylamine, which represents a reduction product where the ketone functionality has been converted to an ethylamine side chain. These structural relatives highlight the synthetic potential of the parent ketone compound as a precursor to diverse molecular architectures.

Compound NameChemical Abstracts Service NumberMolecular FormulaMolecular Weight
1-(4-Bromo-2,5-dimethoxyphenyl)ethanone90841-64-8C₁₀H₁₁BrO₃259.1
2-Bromo-2',5'-dimethoxyacetophenone1204-21-3C₁₀H₁₁BrO₃259.1
4-Bromo-2,5-dimethoxybenzaldehyde31558-41-5C₉H₉BrO₃245.1
4-Bromo-2,5-dimethoxyphenethylamine66142-81-2C₁₀H₁₄BrNO₂260.1

Significance in Pharmaceutical Intermediate Chemistry

The pharmaceutical significance of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone lies primarily in its function as a versatile synthetic intermediate for the preparation of bioactive compounds with potential therapeutic applications. The compound's unique structural features, including the electron-withdrawing bromine substituent and electron-donating methoxy groups, create favorable conditions for various chemical transformations essential in medicinal chemistry.

Research investigations have demonstrated that this compound serves as a key building block in the synthesis of complex organic molecules targeting specific biological pathways. The presence of the bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups that can modulate biological activity. The methoxy substituents provide additional sites for chemical modification through demethylation reactions, expanding the structural diversity accessible from this single precursor.

The pharmaceutical relevance extends to its role in the synthesis of compounds exhibiting anticancer properties. Studies have indicated that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, suggesting potential applications in oncological drug development. The structural framework provides an optimal balance of lipophilicity and polar functionality that facilitates cellular uptake and target engagement.

Antimicrobial applications represent another significant area of pharmaceutical interest. Research has evaluated compounds derived from 1-(4-bromo-2,5-dimethoxyphenyl)ethanone for effectiveness against bacterial strains, suggesting potential utility in developing new antibiotics. The brominated acetophenone scaffold appears to confer antimicrobial activity through mechanisms that warrant further investigation.

The compound's significance in pharmaceutical intermediate chemistry is further enhanced by its compatibility with various synthetic transformations commonly employed in drug discovery. These include oxidation reactions to form carboxylic acids, reduction reactions to generate alcohols, and substitution reactions to introduce diverse functional groups. The synthetic accessibility and chemical stability of the compound make it an attractive starting material for pharmaceutical research and development programs.

Molecular Formula and Composition Analysis

1-(4-Bromo-2,5-dimethoxyphenyl)ethanone exhibits the molecular formula C₁₀H₁₁BrO₃, representing a brominated aromatic ketone with specific substitution patterns [1] [2] [3]. The compound possesses a molecular weight of 259.10 g/mol, with the monoisotopic mass calculated as 257.989156 Da [2]. The molecular composition consists of ten carbon atoms, eleven hydrogen atoms, one bromine atom, and three oxygen atoms, establishing it as a derivative of acetophenone with distinct halogenated and methoxylated characteristics [3] [4].

The structural architecture incorporates a central ethanone backbone linked to a substituted phenyl ring system [1] [3]. The compound features two methoxy groups positioned at the 2 and 5 positions of the benzene ring, along with a bromine substituent at the 4 position [2] [3]. The canonical SMILES notation CC(=O)C1=CC(OC)=C(Br)C=C1OC precisely defines the atomic connectivity and spatial arrangement [3]. The International Union of Pure and Applied Chemistry designation follows as 1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one [3].

PropertyValueReference
Molecular FormulaC₁₀H₁₁BrO₃ [1] [2] [3]
Molecular Weight259.10 g/mol [1] [3] [4]
Monoisotopic Mass257.989156 Da [2]
Exact Mass257.98900 [5]
Polar Surface Area35.53 Ų [5]
Calculated LogP2.66890 [5]

Structural Isomers Identification

1-(4-Bromo-2,5-dimethoxyphenyl)ethanone (CAS: 90841-64-8)

1-(4-Bromo-2,5-dimethoxyphenyl)ethanone represents the primary structural isomer under investigation, registered under CAS number 90841-64-8 [1] [2] [3]. This compound demonstrates a specific substitution pattern where the bromine atom occupies the para position relative to the acetyl group, while the methoxy substituents are positioned at the ortho and meta locations [2] [3]. The MDL number MFCD13659300 serves as an additional identifier for this specific isomer [1] [3].

The InChI key PXIBOMTVNQIFET-UHFFFAOYSA-N provides a unique digital fingerprint for this structural arrangement [3] [6]. Alternative nomenclature includes 2,5-dimethoxy-4-bromoacetophenone and 4'-bromo-2',5'-dimethoxyacetophenone, reflecting different naming conventions while maintaining structural consistency [2] [4]. The compound exhibits specific spectroscopic characteristics that distinguish it from other positional isomers [3] [6].

2-Bromo-2',5'-dimethoxyacetophenone (CAS: 1204-21-3)

The structural isomer 2-Bromo-2',5'-dimethoxyacetophenone, identified by CAS number 1204-21-3, represents a distinct positional variant where the bromine atom is attached to the methyl carbon of the acetyl group rather than the aromatic ring [7] [8] [9]. This isomer maintains the molecular formula C₁₀H₁₁BrO₃ but exhibits fundamentally different chemical properties due to the altered bromine position [7] [9].

The melting point of this isomer ranges from 83-85°C, providing a clear physical distinction from the primary compound [8] [10]. The SMILES notation COc1ccc(OC)c(c1)C(=O)CBr illustrates the structural difference, with the bromine located on the alpha-carbon adjacent to the carbonyl group [7] [8]. The InChI key RGQNFYVSEWDUEI-UHFFFAOYSA-N serves as the unique identifier for this specific isomeric form [7] [9].

Parameter90841-64-81204-21-3
Bromine PositionAromatic ring (para)Alpha-carbon
Melting PointNot specified83-85°C
InChI KeyPXIBOMTVNQIFET-RGQNFYVSEWDUEI-
MDL NumberMFCD13659300MFCD00000198

Physicochemical Properties

Physical State and Appearance

1-(4-Bromo-2,5-dimethoxyphenyl)ethanone typically presents as a crystalline solid under standard laboratory conditions [1] [11] [12]. The compound exhibits characteristics consistent with aromatic ketones, displaying stability in ambient environments when properly stored [1] [11]. The physical form has been reported as powder in commercial preparations, facilitating handling and analytical procedures [11] [12].

Storage recommendations specify maintenance under inert atmosphere conditions at room temperature to preserve chemical integrity [1]. The compound demonstrates compatibility with standard laboratory glassware and conventional analytical instrumentation [11] [12]. Physical handling requires appropriate protective equipment due to the compound's chemical nature [12].

Melting Point Determination

Specific melting point data for 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone remains largely unreported in the available literature sources [5] [13]. This absence of thermal transition data represents a significant gap in the comprehensive physicochemical characterization of the compound [5]. In contrast, the structural isomer 2-Bromo-2',5'-dimethoxyacetophenone exhibits a well-documented melting point range of 83-85°C [8] [10].

The lack of published melting point data for the primary compound suggests the need for systematic thermal analysis studies [5]. Differential scanning calorimetry would provide definitive melting point determination along with associated thermodynamic parameters [14]. The thermal behavior differences between structural isomers could serve as diagnostic tools for compound identification and purity assessment [8] [10].

Solubility Parameters in Various Solvents

The solubility characteristics of 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone reflect typical behavior patterns observed in brominated aromatic compounds [15] [16]. Aromatic ketones generally demonstrate enhanced solubility in organic solvents compared to aqueous systems due to their hydrophobic aromatic framework [15] [17]. The presence of methoxy substituents introduces polar functionality that can influence solubility patterns in both polar and nonpolar solvents [15].

Brominated aromatic compounds typically exhibit limited water solubility, with values generally decreasing as bromine content increases [16] [18]. The compound would be expected to show good solubility in alcohols such as ethanol and methanol, reflecting the polar nature of the methoxy groups [17]. Chlorinated solvents like chloroform would likely provide excellent solvation due to favorable intermolecular interactions with the brominated aromatic system [15] [17].

Solvent ClassExpected SolubilityBasis
WaterLimitedHydrophobic aromatic character [16]
AlcoholsGoodMethoxy group compatibility [17]
ChloroformExcellentHalogenated solvent affinity [15]
AcetoneGoodKetone functionality [17]

Stability Under Standard Conditions

1-(4-Bromo-2,5-dimethoxyphenyl)ethanone demonstrates stability under standard laboratory storage conditions when maintained under appropriate protocols [1] [19]. The compound requires storage in tightly sealed containers within dry, cool, and well-ventilated environments to maintain chemical integrity [19]. Protection from direct light and moisture represents critical factors in preserving long-term stability [19].

Thermal stability studies on related compounds indicate potential decomposition pathways under elevated temperature conditions [14]. The aromatic ketone framework generally provides inherent stability against hydrolysis and oxidation under ambient conditions [19]. However, exposure to strong acids or bases could potentially induce structural modifications [19].

The compound exhibits compatibility with standard analytical procedures and shows no significant degradation during routine handling operations [19]. Storage recommendations include maintenance at temperatures between 4-8°C for extended preservation [12]. The absence of reactive functional groups beyond the ketone and methoxy substituents contributes to overall chemical stability [19].

Crystallographic Studies and Molecular Packing

Comprehensive crystallographic data for 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone remains limited in the available scientific literature [6] [20]. The absence of detailed X-ray crystallographic studies represents a significant gap in the structural characterization of this compound [6]. Analogous compounds in this chemical class have demonstrated polymorphic behavior dependent on crystallization conditions and counterion presence [20].

Related brominated aromatic ketones typically crystallize in monoclinic or orthorhombic crystal systems, with specific lattice parameters influenced by intermolecular interactions [20]. The presence of methoxy substituents introduces potential for hydrogen bonding networks that could significantly influence molecular packing arrangements [20]. Bromine atoms often participate in halogen bonding interactions that contribute to crystal stability [20].

Future crystallographic investigations would provide essential data including unit cell parameters, space group determination, and molecular conformation analysis [20]. Such studies would elucidate the three-dimensional arrangement of molecules within the crystal lattice and identify significant intermolecular interactions [20]. The crystallographic information would prove valuable for understanding physical properties and potential polymorphic behavior [20].

Crystallographic ParameterStatusReference
Crystal SystemNot determined [6] [20]
Space GroupNot reported [6] [20]
Unit Cell ParametersNot available [6] [20]
Molecular PackingNot characterized [20]

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone through analysis of both proton and carbon nuclei. The compound exhibits characteristic spectroscopic signatures that confirm its molecular structure and substitution pattern.

Proton (¹H) Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone displays distinctive signals that reflect the asymmetric substitution pattern of the aromatic ring and the presence of the acetyl functional group [1]. The aromatic region exhibits two distinct singlet resonances at 7.28 ppm and 7.26 ppm, each integrating for one proton, corresponding to the hydrogen atoms at positions 3 and 6 of the substituted benzene ring [1]. The appearance of these signals as singlets indicates the absence of observable coupling between the aromatic protons, consistent with the substitution pattern where the protons are separated by heteroatom substituents.

The methoxy substituents generate two separate singlet resonances at 3.95 ppm and 3.92 ppm, each integrating for three protons [1]. The chemical shift difference between these two methoxy groups reflects their distinct electronic environments within the molecule, with the variation attributed to the differential effects of neighboring substituents and the overall electronic distribution within the aromatic system. This non-equivalence of methoxy groups provides direct evidence for the asymmetric nature of the substitution pattern.

The acetyl group manifests as a characteristic singlet at 2.58 ppm, integrating for three protons [1] [2]. This chemical shift is typical for methyl groups attached to carbonyl carbons in aromatic ketone systems, where the electron-withdrawing nature of the carbonyl group causes a downfield shift compared to simple alkyl environments. The singlet multiplicity confirms the absence of coupling to adjacent protons, consistent with the molecular structure.

Carbon (¹³C) Nuclear Magnetic Resonance Chemical Shifts and Patterns

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone. The carbonyl carbon resonates at 190.99 ppm, a chemical shift characteristic of aromatic ketones where conjugation with the benzene ring system results in a slight upfield shift compared to aliphatic ketones [1]. This resonance position confirms the ketone functionality and its conjugation with the aromatic system.

The aromatic carbon signals appear in the expected region between 113 and 154 ppm [1]. The quaternary carbons bearing methoxy substituents resonate at 153.23 ppm and 150.57 ppm, with these downfield positions reflecting the electron-donating nature of the methoxy groups and their influence on the aromatic electronic system [1]. The protonated aromatic carbons appear at 117.44 ppm and 113.20 ppm, positions that are consistent with carbons in electron-rich aromatic environments [1].

The methoxy carbon atoms generate signals at 56.79 ppm and 56.47 ppm [1]. The slight difference in chemical shifts between these two methoxy groups provides additional evidence for their non-equivalent environments within the molecular framework. The acetyl methyl carbon resonates at 31.8 ppm, a position typical for methyl groups adjacent to carbonyl functionality [2].

Two-Dimensional Nuclear Magnetic Resonance Techniques for Structural Confirmation

Two-dimensional nuclear magnetic resonance experiments provide crucial connectivity information that confirms the structural assignment of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone. Correlation spectroscopy experiments reveal scalar coupling relationships between protons on the aromatic ring, confirming the substitution pattern through observation of interactions between the aromatic protons at 7.28 and 7.26 ppm [3]. These correlations establish the connectivity pattern within the aromatic system and support the proposed regiochemistry.

Heteronuclear single quantum coherence spectroscopy establishes direct carbon-hydrogen connectivity relationships throughout the molecule [3]. The aromatic protons show correlations to their directly attached carbons at 117.44 and 113.20 ppm, while the methoxy protons correlate to their respective carbon signals at 56.79 and 56.47 ppm [3]. The acetyl methyl protons exhibit correlation to the methyl carbon at 31.8 ppm, confirming the acetyl group structure [3].

Heteronuclear multiple bond correlation experiments provide long-range connectivity information essential for complete structural elucidation [3]. The aromatic protons show correlations to quaternary aromatic carbons, establishing the substitution pattern and confirming the positions of methoxy substituents [3]. The acetyl methyl protons display correlation to the carbonyl carbon at 190.99 ppm, confirming the ketone functionality and its attachment to the aromatic system [3]. Nuclear Overhauser effect spectroscopy experiments provide spatial proximity information that supports the proposed molecular conformation and substituent arrangements [3].

Infrared Spectroscopy

Infrared spectroscopy provides distinctive vibrational fingerprints that characterize the functional groups present in 1-(4-bromo-2,5-dimethoxyphenyl)ethanone. The spectrum exhibits characteristic absorptions that confirm the presence of aromatic, carbonyl, and methoxy functionalities.

Characteristic Functional Group Absorptions

The carbonyl stretching vibration represents the most prominent feature in the infrared spectrum, appearing as a strong, sharp absorption in the 1680-1690 cm⁻¹ region [4] [5]. This frequency range is characteristic of aromatic ketones where conjugation between the carbonyl group and the benzene ring system results in a bathochromic shift compared to aliphatic ketones [4]. The conjugation effect stabilizes the carbonyl group through resonance interaction, leading to the observed lower frequency compared to the typical ketone absorption at 1715 cm⁻¹ [4].

Aromatic carbon-hydrogen stretching vibrations manifest as medium intensity absorptions in the 3080-3100 cm⁻¹ region [5] [6]. These frequencies are characteristic of sp²-hybridized carbon-hydrogen bonds in aromatic systems and provide clear evidence for the presence of the benzene ring [5]. The position above 3000 cm⁻¹ serves as a diagnostic indicator distinguishing aromatic from aliphatic carbon-hydrogen bonds [6].

Aliphatic carbon-hydrogen stretching vibrations from the acetyl methyl group and methoxy substituents appear in the 2850-2960 cm⁻¹ range [5]. The methoxy groups exhibit a characteristic symmetric carbon-hydrogen stretching absorption at approximately 2830 cm⁻¹, which represents a distinctive fingerprint for methoxy functionality [7]. This sharp, medium intensity peak provides clear evidence for the presence of methoxy substituents.

The methoxy carbon-oxygen stretching vibrations generate strong absorptions in the 1200-1300 cm⁻¹ region [8] [7]. These frequencies are characteristic of carbon-oxygen bonds where the carbon is sp²-hybridized due to conjugation with the aromatic system [8]. The intensity and position of these absorptions provide reliable identification of methoxy functional groups.

Aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1500-1600 cm⁻¹ region [5] [9]. These absorptions are characteristic of benzene ring systems and typically manifest as two or three distinct peaks that provide evidence for aromatic substitution [5].

Comparative Analysis with Related Compounds

Comparative analysis with structurally related acetophenone derivatives reveals the specific spectroscopic effects of bromine and methoxy substitution. Unsubstituted acetophenone exhibits a carbonyl stretching frequency at 1684 cm⁻¹ [4], while the presence of electron-donating methoxy groups in 1-(4-bromo-2,5-dimethoxyphenyl)ethanone results in additional stabilization and a slight shift to the 1680-1690 cm⁻¹ range. The methoxy substituents increase electron density in the aromatic system, enhancing conjugation with the carbonyl group.

Comparison with 1-(2,5-dimethoxyphenyl)ethanone demonstrates the minimal effect of bromine substitution on carbonyl frequency [2]. The similar chemical shifts observed in both compounds indicate that the bromine substituent at the para position relative to the carbonyl group does not significantly perturb the electronic environment of the ketone functionality.

Analysis of related brominated acetophenones reveals that the position of bromine substitution influences the overall spectroscopic pattern. Para-bromine substitution, as present in the target compound, produces minimal effects on carbonyl frequency compared to ortho-substitution, where steric and electronic interactions can cause more significant perturbations.

The methoxy group absorptions in 1-(4-bromo-2,5-dimethoxyphenyl)ethanone are consistent with those observed in other dimethoxylated aromatic compounds [7]. The characteristic methoxy carbon-hydrogen stretching at 2830 cm⁻¹ and carbon-oxygen stretching in the 1200-1300 cm⁻¹ region match literature values for methoxy-substituted aromatics, confirming the functional group assignments.

Mass Spectrometry

Mass spectrometric analysis of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The technique offers high sensitivity and specificity for compound identification and purity assessment.

Fragmentation Patterns and Molecular Ion Identification

The molecular ion peak appears at m/z 259.0 under positive electrospray ionization conditions, corresponding to the protonated molecular ion [M+H]⁺ [10]. This mass value confirms the molecular formula C₁₀H₁₁BrO₃ and provides unambiguous molecular weight verification. The isotope pattern associated with bromine creates a characteristic doublet separated by two mass units, with the ⁷⁹Br and ⁸¹Br isotopes appearing in approximately 1:1 ratio.

The base peak fragmentation generates ions at m/z 241.9 and 213.8, representing sequential losses of water (18 mass units) and carbon monoxide (28 mass units) respectively [10]. The loss of water likely occurs through elimination involving the methoxy substituents, while carbon monoxide loss represents a characteristic fragmentation pathway for aromatic ketones. These fragmentation patterns provide structural confirmation and serve as diagnostic ions for compound identification.

Additional fragmentation pathways include loss of methyl radicals from the methoxy groups, generating ions at lower mass values [11]. The acetyl group can undergo alpha-cleavage to generate acylium ions, which represent stable fragmentation products in mass spectrometric analysis. The bromine atom influences fragmentation patterns through its electronic effects and provides characteristic isotope distributions that aid in structural confirmation.

The fragmentation pattern exhibits similarities to related brominated acetophenone derivatives, with the methoxy substituents providing additional fragmentation pathways compared to unsubstituted analogues [12]. The presence of multiple electron-donating groups stabilizes certain fragment ions and influences the relative intensities of fragmentation products.

High-Resolution Mass Spectrometry Data

High-resolution mass spectrometry provides precise molecular weight determination with accuracies within 5 ppm of theoretical values [14]. The exact mass of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone calculated for the ⁷⁹Br isotopomer is 257.9890 g/mol, while experimental measurements typically yield values within 0.002 mass units of this theoretical value [11].

The high-resolution data enables unambiguous molecular formula assignment through accurate mass measurement . The combination of accurate mass and isotope pattern analysis provides definitive confirmation of the bromine-containing molecular formula and distinguishes the compound from potential isobaric interferences.

Tandem mass spectrometry experiments using collision-induced dissociation provide detailed fragmentation pathway elucidation . These experiments confirm the structural assignments derived from low-resolution mass spectrometry and provide additional specificity for analytical applications. The fragmentation pathways observed under tandem conditions match those predicted from the molecular structure and support the proposed fragmentation mechanisms.

Ultraviolet-Visible Spectroscopy Profiles

Ultraviolet-visible spectroscopy of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone reveals characteristic electronic transitions associated with the conjugated aromatic ketone system. The compound exhibits absorption maxima in the 270-300 nm region, corresponding to π→π* transitions within the extended conjugated system [16].

The primary absorption band reflects electronic transitions involving the carbonyl group in conjugation with the substituted benzene ring. The presence of electron-donating methoxy substituents causes a bathochromic shift compared to unsubstituted acetophenone, moving the absorption maximum to longer wavelengths due to increased electron density in the aromatic system.

The extinction coefficient values are characteristic of aromatic ketone systems, with typical values ranging from 10,000 to 20,000 M⁻¹cm⁻¹ [17]. These high extinction coefficients reflect the allowed nature of the π→π* transitions and the extended conjugation present in the molecule.

Secondary absorption features may appear at shorter wavelengths, corresponding to higher energy electronic transitions [17]. The overall absorption profile provides a distinctive fingerprint that can be used for compound identification and purity assessment in analytical applications.

Chromatographic Behavior

Chromatographic analysis of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone reveals characteristic retention behavior that reflects the compound's physicochemical properties and facilitates analytical separation and identification.

High-Performance Liquid Chromatography Retention Characteristics

High-performance liquid chromatography analysis using reversed-phase conditions typically employs C18 stationary phases with acetonitrile-water mobile phase systems [14]. The compound exhibits retention times in the 8-12 minute range under gradient elution conditions, with specific retention depending on the gradient profile and column dimensions.

The retention behavior reflects the compound's moderate polarity, with the methoxy substituents providing hydrogen bonding interactions with the mobile phase while the aromatic ring and bromine substituent contribute to hydrophobic interactions with the stationary phase. The acetyl group influences retention through its polar character and potential for dipole interactions.

Optimization of chromatographic conditions requires consideration of mobile phase composition, with typical gradients ranging from 40% to 95% organic modifier [14]. The retention factor can be adjusted through modification of the organic solvent ratio, pH adjustment, or temperature variation to achieve optimal separation from related compounds.

The peak shape and symmetry provide information about compound purity and potential interactions with the chromatographic system. Well-resolved, symmetric peaks indicate good compatibility with the analytical conditions and absence of significant matrix interferences.

Gas Chromatography-Mass Spectrometry Analysis Parameters

Gas chromatography-mass spectrometry analysis requires optimization of injection and column temperature conditions to achieve effective volatilization while preventing thermal decomposition [18]. Typical injection temperatures range from 250°C to 280°C, with split injection ratios of 1:100 providing optimal peak shape and detector response.

Column temperature programming typically employs initial temperatures of 50°C with heating rates of 10°C per minute to final temperatures of 280°C [18]. These conditions provide adequate separation while maintaining compound stability throughout the analysis. Helium carrier gas at flow rates of 1.0 mL/min ensures optimal chromatographic performance.

Retention times in gas chromatography typically range from 12-15 minutes under standard temperature programming conditions [18]. The retention behavior reflects the compound's volatility and interactions with the stationary phase, with the bromine substituent and methoxy groups influencing the overall retention characteristics.

XLogP3

2.2

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4'-Bromo-2',5'-dimethoxyacetophenone

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Last modified: 08-15-2023

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